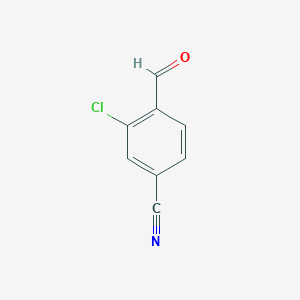

3-Chloro-4-formylbenzonitrile

Übersicht

Beschreibung

3-Chloro-4-formylbenzonitrile: is an organic compound with the molecular formula C8H4ClNO and a molecular weight of 165.58 g/mol . It is a derivative of benzonitrile, characterized by the presence of a chloro group at the third position and a formyl group at the fourth position on the benzene ring . This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-4-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with formylating agents such as formic acid or formic acid derivatives under controlled conditions . Another method includes the use of Friedel-Crafts acylation, where 3-chlorobenzonitrile reacts with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 3-Chloro-4-carboxybenzonitrile.

Reduction: 3-Chloro-4-hydroxybenzonitrile or 3-Chloro-4-aminobenzonitrile.

Substitution: 3-Amino-4-formylbenzonitrile, 3-Thio-4-formylbenzonitrile, etc.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Molecules

3-Chloro-4-formylbenzonitrile serves as a crucial intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions, making it valuable in creating pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Reactions involving chloroform and nitriles : This method typically yields high purity products.

- Use of morpholine derivatives : This approach enhances the efficiency of the synthetic process .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer properties : Some derivatives have shown inhibitory effects on cancer cell lines, highlighting their potential as anticancer agents.

- Antimicrobial activity : The compound's structure allows it to interact with bacterial enzymes, demonstrating efficacy against various pathogens .

Case Study: Anticancer Activity

A study evaluated the anticancer potential of a derivative of this compound. The compound exhibited an IC₅₀ value of 0.63 μM against PTP1B, indicating strong inhibitory activity relevant to cancer treatment .

Biochemical Research

Study of Enzyme Interactions

The compound's formyl and nitrile groups facilitate interactions with biological targets, making it useful in biochemistry for studying enzyme mechanisms and metabolic pathways. It can act as a probe to investigate enzyme inhibition and substrate binding .

Material Science

Development of Specialty Chemicals

this compound is employed in producing specialty chemicals with tailored properties for industrial applications. Its unique reactivity allows for the development of materials with specific functionalities, such as enhanced thermal stability or chemical resistance.

Wirkmechanismus

The mechanism of action of 3-chloro-4-formylbenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures . The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-fluoroaniline: Similar structure with a fluoro group instead of a formyl group.

4-Chloro-3-methylphenol: Similar structure with a methyl group instead of a formyl group.

4-Chloro-3-nitrobenzotrifluoride: Similar structure with a nitro group instead of a formyl group.

Uniqueness: 3-Chloro-4-formylbenzonitrile is unique due to the presence of both a chloro and a formyl group on the benzene ring, which imparts distinct reactivity and chemical properties. This combination allows for versatile applications in organic synthesis and the development of novel compounds with specific functional attributes.

Biologische Aktivität

Overview

3-Chloro-4-formylbenzonitrile is an organic compound with the molecular formula CHClNO and a molecular weight of 165.58 g/mol. It features a chloro substituent and a formyl group attached to a benzonitrile framework, which may influence its biological activity. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer research.

The structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 165.58 g/mol

- Functional Groups : Chloro group (-Cl), Formyl group (-CHO), Nitrile group (-C≡N)

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro substituent may facilitate substitution reactions. These interactions are crucial for the compound's reactivity and potential binding affinity to biological targets, which could lead to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

- Antimicrobial Activity : Similar nitrile-containing compounds have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that structural analogs can inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to reduce inflammation through inhibition of pro-inflammatory mediators.

Antimicrobial Activity

A study evaluating the antimicrobial properties of nitrile derivatives found that compounds with chloro and formyl groups showed promising activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of the chloro substituent enhances antibacterial efficacy.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | 32 µg/mL |

| 4-Chloro-3-nitrobenzotrifluoride | High | 16 µg/mL |

| 3-Bromo-4-formylbenzonitrile | Low | 64 µg/mL |

Anticancer Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. A notable study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Reactive oxygen species (ROS) generation |

Eigenschaften

IUPAC Name |

3-chloro-4-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRNLUNAHZKZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.